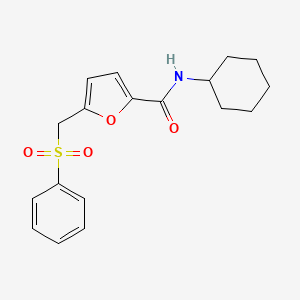
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as DDC, is a sulfonamide derivative that has been widely used in scientific research. DDC has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase enzymes, as well as in the treatment of certain diseases such as glaucoma and epilepsy. In
Mechanism of Action
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in maintaining acid-base balance in the body. The decrease in bicarbonate ions can have a range of physiological effects, including the reduction of intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
In addition to its role as a carbonic anhydrase inhibitor, this compound has been found to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This inhibition has potential applications in the treatment of hyperpigmentation disorders. This compound has also been found to have anticonvulsant properties, which may be due to its effects on the GABAergic system.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has several advantages as a tool in scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which makes it useful in the study of the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound does have some limitations. For example, it has been found to have low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been found to be upregulated in many types of cancer. Additionally, further research is needed to fully understand the anticonvulsant properties of this compound and its potential applications in the treatment of epilepsy.
Synthesis Methods
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,5-dichloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzene-1-sulfonyl chloride. The final product is obtained through a purification process involving recrystallization.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition has been found to have therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. This compound has also been used as a tool in the study of the role of carbonic anhydrase in various physiological processes.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-14(5-10(9)2)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVCJRBYAXFXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)




